Cloransulam

Description

Structure

3D Structure

Properties

IUPAC Name |

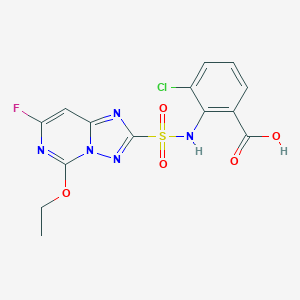

3-chloro-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFN5O5S/c1-2-26-14-17-9(16)6-10-18-13(19-21(10)14)27(24,25)20-11-7(12(22)23)4-3-5-8(11)15/h3-6,20H,2H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIANBKOBVRMNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFN5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166671 | |

| Record name | Cloransulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159518-97-5 | |

| Record name | Cloransulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159518-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloransulam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159518975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloransulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159518-97-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORANSULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0453190L7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cloransulam-Methyl in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloransulam-methyl (B1669235) is a selective, post-emergence herbicide belonging to the triazolopyrimidine chemical family.[1][2][3] It is registered for the control of broadleaf weeds in various crops, most notably soybeans.[3][4][5] Its efficacy at low use rates and favorable toxicological profile have made it a valuable tool in modern agriculture.[3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound-methyl in plants, intended for researchers, scientists, and professionals in drug development and related fields.

Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of this compound-methyl is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][6] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[2][7] This pathway is essential for plant growth and development but is absent in animals, making ALS an ideal target for selective herbicides.[8]

The inhibition of ALS by this compound-methyl is highly specific and occurs at the regulatory site of the enzyme.[9] This binding prevents the enzyme from catalyzing the condensation of two molecules of pyruvate (B1213749) to form acetolactate, or one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate. These are the first committed steps in the synthesis of valine/leucine and isoleucine, respectively.

Biochemical signaling pathway of branched-chain amino acid synthesis and the inhibitory action of this compound-methyl.

Diagram Caption: Branched-chain amino acid biosynthesis pathway and the site of inhibition by this compound-methyl.

The disruption of branched-chain amino acid synthesis leads to a cascade of downstream effects. The depletion of these essential amino acids halts protein synthesis, which is necessary for cell division and growth.[8] Consequently, meristematic tissues, areas of active cell division such as shoot and root tips, are most affected.[2] This results in the characteristic symptoms of ALS-inhibiting herbicides, including stunting, chlorosis, and eventual necrosis of susceptible plants.[2]

Quantitative Data on Efficacy and Resistance

The efficacy of this compound-methyl is quantified by whole-plant dose-response assays (GR₅₀ values) and in vitro enzyme inhibition assays (IC₅₀ and R/S ratios).

Whole-Plant Dose-Response (GR₅₀)

The GR₅₀ value represents the herbicide dose required to cause a 50% reduction in plant growth. These values vary depending on the weed species and the presence of herbicide resistance.

| Weed Species | Biotype | GR₅₀ (g ai/ha) | Resistance Factor (RF) |

| Erigeron sumatrensis | Susceptible | 3.1 | - |

| Erigeron sumatrensis | Resistant | 42.7 | 13.8 |

Data sourced from a study on Erigeron sumatrensis biotypes from Brazil.

In Vitro ALS Enzyme Inhibition

The IC₅₀ value is the concentration of the inhibitor required to reduce the activity of the ALS enzyme by 50%. The ratio of IC₅₀ values between resistant and susceptible biotypes (R/S ratio) is a measure of the level of target-site resistance.

| Weed Species | Biotype | Assay Type | R/S Ratio |

| Ambrosia artemisiifolia (Common Ragweed) | Resistant vs. Susceptible | In Vitro ALS Activity | >5,000 |

Data from a study on a common ragweed population resistant to this compound-methyl.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a typical procedure for determining the inhibitory effect of this compound-methyl on ALS activity.

1. Enzyme Extraction: a. Harvest fresh, young leaf tissue (e.g., from soybean or a susceptible weed species) and keep on ice. b. Homogenize the tissue in an ice-cold extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 10 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, and 10% v/v glycerol).[1] c. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8] d. Collect the supernatant containing the crude ALS enzyme extract and keep it on ice for immediate use.[8]

2. Assay Procedure: a. Prepare serial dilutions of this compound-methyl in the assay buffer. b. In a microplate, combine the enzyme extract with the this compound-methyl dilutions (or buffer for the control). c. Pre-incubate the mixture at 37°C for 10 minutes. d. Initiate the reaction by adding the substrate, sodium pyruvate (final concentration, e.g., 100 mM).[1] e. Incubate the reaction at 37°C for 60 minutes. f. Stop the reaction by adding 3 M sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.[1] g. Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.[8]

3. Colorimetric Detection (Voges-Proskauer Reaction): a. Add a creatine (B1669601) solution to each well.[8] b. Add a freshly prepared α-naphthol solution.[8] c. Incubate at room temperature for 30 minutes to allow for color development. d. Measure the absorbance at 525 nm using a microplate reader.[8]

4. Data Analysis: a. Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the herbicide concentration to generate a dose-response curve. c. Determine the IC₅₀ value, which is the concentration of this compound-methyl that causes 50% inhibition of ALS activity.[1]

Workflow for an in vitro ALS inhibition assay.

Diagram Caption: Experimental workflow for the in vitro ALS enzyme inhibition assay.

Whole-Plant Dose-Response Assay

This protocol describes a method to evaluate the herbicidal efficacy of this compound-methyl on whole plants.

1. Plant Growth: a. Sow seeds of a susceptible weed species in pots filled with a standard potting mix. b. Grow the plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod).[1] c. Water the plants as needed.

2. Herbicide Application: a. When the plants reach a specific growth stage (e.g., 3-4 true leaves), prepare a range of this compound-methyl concentrations.[1] b. Include a control group sprayed with a blank formulation (without the active ingredient).[1] c. Apply the herbicide solution evenly to the foliage using a sprayer.[1]

3. Assessment: a. Return the treated plants to the controlled environment. b. Visually assess and score the plants for signs of phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment). c. At the end of the experiment, harvest the above-ground plant material and determine the fresh or dry weight.

4. Data Analysis: a. Calculate the percentage of growth reduction for each herbicide concentration relative to the control. b. Plot the percentage of growth reduction against the logarithm of the herbicide dose. c. Determine the GR₅₀ value, which is the dose of the herbicide that causes a 50% reduction in plant growth.

Analysis of Branched-Chain Amino Acids by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of valine, leucine, and isoleucine in plant tissues following herbicide treatment.

1. Sample Preparation: a. Harvest plant tissue from both this compound-methyl-treated and untreated control plants. b. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity. c. Grind the frozen tissue to a fine powder. d. Extract the amino acids using a suitable solvent, often an acidic aqueous-organic mixture (e.g., 0.1 M HCl in 80% methanol). e. Centrifuge the extract to pellet debris and collect the supernatant. f. The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.

2. LC-MS/MS Analysis: a. Use a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole). b. Separate the amino acids using a suitable column, such as a HILIC or reversed-phase C18 column, often after derivatization to improve chromatographic performance and ionization efficiency. c. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each amino acid and their stable isotope-labeled internal standards.

3. Data Analysis: a. Quantify the concentration of each branched-chain amino acid by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve prepared with known standards. b. Compare the amino acid concentrations between the treated and control samples to determine the effect of this compound-methyl.

Conclusion

This compound-methyl is a potent and selective herbicide that acts by inhibiting the acetolactate synthase enzyme, a key component in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to a depletion of valine, leucine, and isoleucine, ultimately causing a cessation of growth and death in susceptible weed species. The high degree of inhibition, as evidenced by low GR₅₀ and high R/S ratios in susceptible plants, underscores its effectiveness. Understanding the precise molecular interactions and the quantitative impact on plant physiology is crucial for the continued development of effective weed management strategies and for addressing the challenge of herbicide resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Molecular and phenotypic characterization of Als1 and Als2 mutations conferring tolerance to acetolactate synthase herbicides in soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound-methyl | TargetMol [targetmol.com]

- 6. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]

- 7. Isolation and characterization of plant genes coding for acetolactate synthase, the target enzyme for two classes of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A122S, A205V, D376E, W574L and S653N substitutions in acetolactate synthase (ALS) from Amaranthus palmeri show different functional impacts on herbicide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Cloransulam

This guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies for Cloransulam, with a primary focus on its active methyl ester form, this compound-methyl. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound-methyl is a selective, post-emergence herbicide used for the control of broadleaf weeds, particularly in soybean crops.[1][2] It belongs to the triazolopyrimidine sulfonanilide chemical family.[2][3] The herbicidal activity of this compound-methyl stems from its ability to inhibit the acetolactate synthase (ALS) enzyme (EC 2.2.1.6), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][3] This inhibition leads to the cessation of cell division and ultimately, plant death. This compound itself is the carboxylic acid form, while this compound-methyl is the methyl ester, which is the active ingredient in commercial formulations.[4][5]

Molecular Structure and Identifiers

The molecular structure of this compound and its methyl ester, this compound-methyl, are detailed below.

Table 1: Molecular Identifiers for this compound and this compound-methyl

| Identifier | This compound | This compound-methyl |

| IUPAC Name | 3-chloro-2-[[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]benzoic acid[4][6] | methyl 3-chloro-2-[[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]benzoate[2][7][8] |

| CAS Registry Number | 159518-97-5[4][9] | 147150-35-4[7][8] |

| Molecular Formula | C₁₄H₁₁ClFN₅O₅S[6][9] | C₁₅H₁₃ClFN₅O₅S[2][7] |

| SMILES | CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)O)F[6] | CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)OC)F[2][7] |

| InChI | InChI=1S/C14H11ClFN5O5S/c1-2-26-14-17-9(16)6-10-18-13(19-21(10)14)27(24,25)20-11-7(12(22)23)4-3-5-8(11)15/h3-6,20H,2H2,1H3,(H,22,23)[6] | InChI=1S/C15H13ClFN5O5S/c1-3-27-15-18-10(17)7-11-19-14(20-22(11)15)28(24,25)21-12-8(13(23)26-2)5-4-6-9(12)16/h4-7,21H,3H2,1-2H3[7] |

| InChIKey | YIANBKOBVRMNPR-UHFFFAOYSA-N[6] | BIKACRYIQSLICJ-UHFFFAOYSA-N[7][8] |

Chemical and Physical Properties

The chemical and physical properties of this compound-methyl are summarized in the following table.

Table 2: Physicochemical Properties of this compound-methyl

| Property | Value |

| Molar Mass | 429.81 g·mol⁻¹[2] |

| Appearance | Off-white solid with a slight mint odor[2] |

| Melting Point | 216–218 °C[2] |

| Density | 1.538 g/cm³ at 20 °C[2] |

| Vapor Pressure | 3.0 x 10⁻¹⁶ mm Hg at 25 °C[2] |

| Water Solubility | 3 ppm (pH 5), 184 ppm (pH 7) at 25 °C[2] |

| LogP (Octanol-Water Partition Coefficient) | 3.05670[10] |

| pKa | 3.97 ± 0.50 (Predicted)[10] |

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound-methyl functions by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[1][11] This inhibition disrupts protein synthesis and cell division in susceptible plants, leading to their growth inhibition and eventual death.[1]

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound-methyl.

Synthesis and Manufacturing

The commercial production of this compound-methyl is a multi-step organic synthesis process.[8] It begins with the creation of the 5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine core.[8] This is followed by chlorosulfonation to form a sulfonyl chloride intermediate.[8] The final step involves the nucleophilic coupling of this intermediate with methyl 2-amino-3-chlorobenzoate.[8] A more general synthesis pathway involves the condensation of 5-oxyethyl-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidine-2-sulfonyl chloride with 2-carboxymethyl-6-chloroaniline.[7]

Caption: General synthesis workflow for this compound-methyl.

Experimental Protocols

This protocol is based on the methodology for determining residues of this compound-methyl in water.[12]

1. Sample Preparation and Solid-Phase Extraction (SPE):

-

A water sample is passed through a C18 solid-phase extraction (SPE) column to adsorb this compound-methyl.

-

The column is then washed to remove interfering substances.

-

This compound-methyl is eluted from the SPE column using 5.0 mL of acetonitrile.[12]

2. Derivatization:

-

The eluate is evaporated to dryness under a stream of nitrogen at 50 °C.[12]

-

The residue is reconstituted in 1 mL of acetone, and 25 µL of triethylamine (B128534) is added.[12]

-

The sample is then derivatized to a more volatile form suitable for GC analysis (the specific derivatizing agent is not detailed in the summary but is a crucial step for compounds like this compound-methyl).

3. GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with a mass selective detector (MSD).[12]

-

The analysis is performed using capillary gas chromatography.[12]

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify characteristic ions of the derivatized this compound-methyl.[12]

4. Quantification and Confirmation:

-

A calibration curve is generated using standards of known concentrations.[12]

-

The concentration of this compound-methyl in the sample is determined by comparing its peak area to the calibration curve.[12]

-

The presence of this compound-methyl is confirmed by comparing the ratio of quantifier and qualifier ions to that of a known standard.[12]

This is a general protocol for the analysis of the triazolopyrimidine sulfoanilide herbicide family, including this compound-methyl, in environmental samples.[13]

1. Sample Extraction:

-

Water Samples: Acidify the water sample and pass it through a C18 SPE cartridge. Elute the herbicides with a suitable organic solvent.

-

Soil Samples: Extract the soil sample with an appropriate solvent mixture (e.g., acetonitrile/water). The extract may require a clean-up step using SPE.

2. HPLC Analysis:

-

Chromatographic Column: A C18 monolithic column is used for rapid separation.[13]

-

Mobile Phase: A mixture of acetonitrile, water, and formic acid is used as the mobile phase.[13] The gradient or isocratic conditions are optimized to achieve good separation of the target analytes.

-

Flow Rate: A high flow rate (e.g., 5 mL/min) can be used with monolithic columns to reduce analysis time.[13]

-

Detection: UV detection is employed at a wavelength where the herbicides exhibit strong absorbance.[13]

3. Quantification:

-

Prepare a series of calibration standards of the herbicides in a solvent that mimics the final sample extract.

-

Inject the standards and the samples into the HPLC system.

-

Quantify the herbicides in the samples by comparing their peak areas with the calibration curve.[13] The limit of detection for this class of compounds can be in the low µg/L range.[13]

Environmental Fate and Ecotoxicity

This compound-methyl has a moderate solubility in water and is non-volatile.[8] It is susceptible to photolysis in aquatic systems.[2][8] In soil, it is generally not persistent.[8] Due to its mobility, there is a potential for leaching into groundwater in certain soil types.[8][14] It has low mammalian toxicity but can be more toxic to fish, aquatic plants, algae, and earthworms.[8]

Conclusion

This compound-methyl is an effective herbicide with a well-understood mechanism of action. Its chemical and physical properties dictate its environmental behavior and the analytical methods required for its detection. The provided protocols offer a starting point for the quantitative analysis of this compound in environmental matrices. Further research into its metabolic pathways and potential for resistance development in weeds is crucial for its continued and sustainable use in agriculture.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. This compound-methyl - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. This compound | C14H11ClFN5O5S | CID 22235201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound-methyl|lookchem [lookchem.com]

- 11. This compound [sitem.herts.ac.uk]

- 12. epa.gov [epa.gov]

- 13. Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

An In-Depth Technical Guide to the Cloransulam Acetolactate Synthase (ALS) Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloransulam, a member of the triazolopyrimidine sulfonanilide class of herbicides, is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme plays a pivotal role in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth. This technical guide provides a comprehensive overview of the this compound-ALS inhibition pathway, including the mechanism of action, the structure and function of the ALS enzyme, the branched-chain amino acid biosynthesis pathway, and the molecular basis of resistance. Detailed experimental protocols for key assays and quantitative data on this compound's inhibitory activity are also presented to support further research and development in this area.

Introduction

Acetolactate synthase (ALS) is a critical enzyme found in plants, bacteria, fungi, and archaea, but absent in animals.[1] This unique distribution makes it an ideal target for the development of selective herbicides with low mammalian toxicity.[2][3] This compound-methyl (B1669235), a widely used herbicide, effectively controls broadleaf weeds in crops such as soybeans by specifically targeting and inhibiting this enzyme.[4][5][6][7] Its mode of action involves the disruption of the synthesis of essential branched-chain amino acids, leading to a cascade of physiological events that culminate in plant death.[5] Understanding the intricacies of the this compound-ALS inhibition pathway is crucial for developing new herbicidal compounds, managing herbicide resistance, and engineering crop tolerance.

The Branched-Chain Amino Acid Biosynthesis Pathway

The biosynthesis of valine, leucine, and isoleucine is a fundamental metabolic pathway in plants, originating from pyruvate (B1213749) and threonine. Acetolactate synthase (ALS) catalyzes the first committed step in this pathway.[1]

The pathway can be summarized as follows:

-

For Valine and Leucine: ALS catalyzes the condensation of two pyruvate molecules to form 2-acetolactate (B3167203).

-

For Isoleucine: ALS catalyzes the condensation of pyruvate and 2-oxobutanoate (B1229078) (derived from threonine) to form 2-aceto-2-hydroxybutanoate.

Following the initial step catalyzed by ALS, a series of enzymatic reactions leads to the formation of the final branched-chain amino acids. The inhibition of ALS effectively blocks the entire pathway, leading to a deficiency in these crucial amino acids.

The Target Enzyme: Acetolactate Synthase (ALS)

Structure and Function

Acetolactate synthase is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that functions as a homodimer or homotetramer. Each monomer consists of three domains: α, β, and γ. The active site is located at the interface between two monomers and contains the cofactors FAD and TPP, which are essential for catalysis. While FAD is present, the reaction catalyzed by ALS does not involve a net redox change.

Mechanism of this compound Inhibition

This compound is a non-competitive or slow, tight-binding inhibitor of ALS. It does not bind to the active site where the substrates (pyruvate and 2-oxobutanoate) bind. Instead, it binds to a regulatory site on the enzyme, which is believed to be the binding site for the feedback inhibitors valine and leucine.[8][9][10] This allosteric binding induces a conformational change in the enzyme that prevents the catalytic reaction from proceeding, thus blocking the production of 2-acetolactate and 2-aceto-2-hydroxybutanoate. The binding of this compound is highly specific and occurs at very low concentrations.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound is typically quantified by the concentration required to inhibit 50% of the enzyme's activity (IC50) or the herbicide dose required to reduce plant fresh weight by 50% (GR50). These values can vary significantly between susceptible and resistant plant biotypes.

| Plant Species | Biotype | Parameter | Value | Resistance Factor (R/S) | Reference |

| Erigeron sumatrensis | Susceptible (S) | GR50 | 3.1 g ai/ha | - | [11] |

| Erigeron sumatrensis | Resistant (R) | GR50 | 42.7 g ai/ha | 13.8 | [11] |

| Conyza canadensis | Susceptible (S) | GR50 | - | - | [12] |

| Conyza canadensis | Resistant (R) | GR50 | - | 32 - 168 | [12] |

Molecular Basis of Resistance

Widespread use of ALS-inhibiting herbicides has led to the evolution of resistance in many weed populations. The primary mechanism of resistance is target-site modification, where a point mutation in the ALS gene results in an amino acid substitution in the enzyme. This change reduces the binding affinity of the herbicide to the regulatory site, rendering the enzyme less sensitive to inhibition.

Common mutations conferring resistance to ALS inhibitors, including triazolopyrimidines, occur at specific conserved amino acid positions, most notably Proline-197 and Tryptophan-574 (numbering based on the Arabidopsis thaliana ALS sequence).[11]

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Enzyme Activity Assay

This assay measures the activity of ALS by quantifying the formation of its product, acetolactate, which is then converted to acetoin (B143602) for colorimetric detection.

Materials:

-

Plant tissue (young, actively growing leaves)

-

Extraction Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.5), 1 mM sodium pyruvate, 0.5 mM MgCl₂, 10% (v/v) glycerol, 1 mM DTT, 10 µM FAD.

-

Assay Buffer: 20 mM potassium phosphate buffer (pH 7.5), 20 mM sodium pyruvate, 0.5 mM TPP, 0.5 mM MgCl₂, 10 µM FAD.

-

This compound-methyl stock solution (in DMSO) and serial dilutions.

-

Stopping Solution: 6 N H₂SO₄.

-

Creatine (B1669601) solution (0.5% w/v in water).

-

α-naphthol solution (5% w/v in 2.5 N NaOH).

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude ALS enzyme extract.

-

-

Enzyme Assay:

-

In a microplate, combine the assay buffer, enzyme extract, and various concentrations of this compound-methyl (or DMSO for control).

-

Initiate the reaction by adding the substrate (pyruvate is already in the assay buffer).

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

Stop the reaction by adding the stopping solution.

-

Incubate at 60°C for 15 minutes to decarboxylate acetolactate to acetoin.

-

-

Colorimetric Detection:

-

Add creatine solution followed by α-naphthol solution to each well.

-

Incubate at room temperature for 30 minutes to allow color development.

-

Measure the absorbance at 530 nm.

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each this compound concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Quantification of Branched-Chain Amino Acids by HPLC

This method is used to determine the in vivo effect of this compound on the synthesis of branched-chain amino acids.

Materials:

-

Plant tissue (treated with this compound and control).

-

Extraction Solvent: 80% (v/v) ethanol.

-

Derivatizing agent (e.g., o-phthalaldehyde, OPA).

-

HPLC system with a fluorescence detector.

-

Reversed-phase C18 column.

-

Mobile phases (e.g., acetate (B1210297) buffer and methanol (B129727) gradient).

Procedure:

-

Extraction:

-

Grind plant tissue in liquid nitrogen and extract with the extraction solvent.

-

Centrifuge and collect the supernatant.

-

-

Derivatization:

-

Mix the extract with the derivatizing agent to form fluorescent derivatives of the amino acids.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the amino acids using a gradient elution on the C18 column.

-

Detect the fluorescent derivatives using the fluorescence detector.

-

-

Quantification:

-

Identify and quantify the peaks corresponding to valine, leucine, and isoleucine by comparing with known standards.

-

Compare the levels of BCAAs in treated and untreated plants.

-

Conclusion

This compound is a highly effective herbicide that acts through the specific inhibition of acetolactate synthase, a key enzyme in the essential branched-chain amino acid biosynthesis pathway. Its allosteric mode of inhibition at the regulatory site of the enzyme provides a high degree of selectivity. The emergence of target-site resistance, primarily through mutations at conserved amino acid residues, poses a significant challenge to the long-term efficacy of this compound and other ALS inhibitors. A thorough understanding of the molecular interactions within the this compound-ALS pathway, supported by robust experimental data, is essential for the development of novel herbicidal strategies and effective resistance management programs. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals working in this critical area of agricultural science and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. This compound-methyl | TargetMol [targetmol.com]

- 7. This compound-methyl - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Acetolactate synthase inhibiting herbicides bind to the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Target-Site Mutation Confers Cross-Resistance to ALS-Inhibiting Herbicides in Erigeron sumatrensis from Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Response of Horseweed Biotypes to Foliar Applications of this compound-methyl and Glyphosate | Weed Technology | Cambridge Core [cambridge.org]

Environmental Fate and Degradation of Cloransulam in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloransulam-methyl (B1669235) is a post-emergence herbicide widely used for the control of broadleaf weeds, particularly in soybean crops.[1][2] Its efficacy is attributed to the inhibition of acetohydroxyacid synthase (AHAS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.[2][3] Understanding the environmental fate and degradation of this compound in soil is paramount for assessing its potential ecological impact, ensuring sustainable agricultural practices, and informing regulatory decisions. This technical guide provides an in-depth overview of the degradation pathways, influencing factors, and experimental methodologies used to study the environmental persistence of this compound in the soil matrix.

Physicochemical Properties and Mobility

This compound-methyl is a non-volatile chemical with moderate aqueous solubility that is pH-dependent.[1][4] It is the methyl ester of the active acid, this compound.[5] The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound-methyl has been reported to range from 54.4 to 915 mL/g, with higher values observed in more acidic soils.[1] This range suggests that its mobility in soil can vary from low to moderate.[1] Despite a suggestion of low to moderate mobility based on its Koc and solubility, the U.S. Environmental Protection Agency (EPA) has classified this compound-methyl as highly mobile.[1] Sorption to soil particles tends to increase with time.[5]

Degradation of this compound in Soil

The degradation of this compound in soil is a multifaceted process involving biotic and abiotic pathways. The primary mechanism of dissipation is microbial degradation.[1]

Microbial Degradation

Microbial activity is the principal driver of this compound-methyl degradation in soil.[1] Studies have demonstrated that the degradation rate decreases significantly in sterilized soil, highlighting the critical role of soil microorganisms.[5] The degradation often follows a biphasic pattern.[5]

The major metabolites identified from the microbial degradation of this compound-methyl are:

-

This compound: The corresponding carboxylic acid formed by the hydrolysis of the methyl ester.

-

5-hydroxythis compound-methyl: A hydroxylated form of the parent compound.

-

5-hydroxythis compound: The hydroxylated carboxylic acid metabolite.[5]

Mineralization of the applied this compound-methyl, measured by the evolution of ¹⁴CO₂, can account for up to 10% of the applied radioactivity over a period of 357 days.[5]

Abiotic Degradation

Hydrolysis: The hydrolysis of this compound-methyl is pH-dependent. In aqueous solutions, the half-life is reported to be greater than 365 days at pH 5, between 118 and 231 days at pH 7, and 3 days at pH 9.[5] In a soil slurry with a pH of approximately 6.5, a hydrolysis half-life of 67 days has been reported.[5]

Photolysis: Photodegradation can contribute to the dissipation of this compound-methyl, particularly on the soil surface. The photolysis half-life of this compound-methyl on a moist soil surface has been reported to be 13 days.[5] In aqueous solutions, photolysis is much more rapid, with a reported half-life of 54 minutes.[4][5]

Quantitative Data on this compound Degradation

The persistence of this compound in soil is quantified by its half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate. The following tables summarize the available quantitative data for this compound-methyl's degradation and mobility in soil.

Table 1: Soil Half-Life (DT₅₀) of this compound-methyl

| Condition | Soil Type | DT₅₀ (days) | Kinetic Model | Reference |

| Field Studies | Not specified | 8 - 10 | Not specified | [1] |

| Aerobic Laboratory | Cecil Loamy Sand | 9 | Two-compartment | [5] |

| Aerobic Laboratory | Hanford Loam | 13 | Two-compartment | [5] |

| Aerobic Laboratory | Cecil Loamy Sand | 16 | First-order | [5] |

| Aerobic Laboratory | Hanford Loam | 21 | First-order | [5] |

| Aerobic Laboratory | 16 different soils | 13 - 28 | Apparent first-order | [6] |

| Field Studies | Three experimental sites in China | 0.44 - 5.53 | First-order & Two-compartment | [7] |

| Moist Soil Surface (Photolysis) | Not specified | 13 | Not specified | [5] |

Table 2: Soil Organic Carbon-Water Partitioning Coefficient (Koc) of this compound-methyl

| Soil Condition | Koc (mL/g) | Reference |

| Various acidic soils | 54.4 - 915 | [1] |

| 16 different soil types (55-day incubation) | 12 - 262 | [5] |

Factors Influencing Degradation

Several environmental factors significantly influence the rate and extent of this compound degradation in soil.

-

Temperature: Higher temperatures generally accelerate the rate of microbial degradation. Degradation rates have been observed to decrease approximately 10-fold when the temperature is lowered to 5°C.[5]

-

Soil Moisture: Adequate soil moisture is crucial for microbial activity. Increased soil moisture has been shown to enhance the mineralization of this compound-methyl in some soil types.[7]

-

Soil pH: Soil pH affects both the chemical stability (hydrolysis) and the bioavailability of this compound-methyl to microorganisms. Greater adsorption is observed at lower pH.[5] For triazolopyrimidine herbicides like this compound, increased persistence is generally observed at lower soil pH due to increased association with soil organic matter, making it less available for microbial degradation.[8]

-

Organic Matter: Soil organic matter content influences the adsorption of this compound-methyl. Higher organic matter content can lead to increased sorption, which may reduce its bioavailability for microbial degradation and leaching.[9][10]

Experimental Protocols

The study of this compound's environmental fate in soil follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. EPA.

Aerobic Soil Metabolism Study (Adapted from OECD 307)

Objective: To determine the rate and pathway of aerobic degradation of this compound in soil.

Methodology:

-

Soil Selection and Preparation:

-

Select representative agricultural soils, characterized for texture, pH, organic carbon content, and microbial biomass.

-

Sieve fresh soil (e.g., through a 2 mm mesh) and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Pre-incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C) for a period to allow microbial activity to stabilize.

-

-

Test Substance Application:

-

Prepare a stock solution of ¹⁴C-labeled this compound-methyl in a suitable solvent.

-

Apply the test substance to the soil samples at a rate equivalent to the maximum recommended field application rate. Ensure uniform distribution.

-

-

Incubation:

-

Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for the trapping of volatile organic compounds and CO₂.

-

Incubate the samples in the dark at a constant temperature.

-

Maintain aerobic conditions by continuously supplying humidified air.

-

Include sterile control samples (e.g., autoclaved or gamma-irradiated soil) to differentiate between biotic and abiotic degradation.

-

-

Sampling and Analysis:

-

Collect duplicate soil samples at pre-determined intervals over the study period (e.g., up to 120 days).

-

Analyze the trapping solutions for ¹⁴CO₂ (via liquid scintillation counting) and volatile organic compounds.

-

Extract the soil samples using appropriate solvents (e.g., acidified acetone).[11]

-

Analyze the soil extracts for the parent compound and its metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantify the amount of non-extractable (bound) residues remaining in the soil after extraction.

-

Soil Photolysis Study

Objective: To determine the rate of photodegradation of this compound on the soil surface.

Methodology:

-

Soil Preparation:

-

Prepare thin layers of sieved, air-dried soil on a suitable support (e.g., glass plates).

-

Adjust the soil moisture content to a defined level.

-

-

Test Substance Application:

-

Apply a uniform layer of ¹⁴C-labeled this compound-methyl to the soil surface.

-

-

Irradiation:

-

Expose the treated soil samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Maintain a constant temperature and humidity during the exposure period.

-

Include dark control samples that are incubated under the same conditions but shielded from light.

-

-

Sampling and Analysis:

-

Collect samples at various time intervals.

-

Extract the soil and analyze for the parent compound and photoproducts using chromatographic techniques as described for the metabolism study.

-

Visualizations

Caption: Degradation pathway of this compound-methyl in soil.

Caption: Experimental workflow for a soil degradation study.

Caption: Influence of environmental factors on this compound degradation.

Conclusion

The environmental fate of this compound in soil is predominantly governed by microbial degradation, leading to a relatively short persistence under favorable conditions. The primary degradation pathway involves hydrolysis of the methyl ester to form this compound, followed by hydroxylation and eventual mineralization. The rate of these processes is significantly influenced by soil temperature, moisture, pH, and organic matter content. While photolysis can contribute to degradation on the soil surface, its overall impact is likely less significant than microbial processes within the soil profile. A thorough understanding of these degradation dynamics, obtained through standardized experimental protocols, is essential for the responsible management and risk assessment of this herbicide in agricultural systems.

References

- 1. isws.illinois.edu [isws.illinois.edu]

- 2. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]

- 4. This compound-methyl - Wikipedia [en.wikipedia.org]

- 5. This compound-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Publication : USDA ARS [ars.usda.gov]

- 7. researchgate.net [researchgate.net]

- 8. micronaag.com [micronaag.com]

- 9. Effect of Organic Matter on the Behavior and Control Effectiveness of Herbicides in Soil - Advances in Weed Science [awsjournal.org]

- 10. scielo.br [scielo.br]

- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Cloransulam Toxicology Profile in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of cloransulam in non-target organisms. This compound, the active metabolite of the herbicide this compound-methyl, is designed to control broadleaf weeds by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][2] While exhibiting high efficacy against target weeds, understanding its potential impact on non-target organisms is crucial for a thorough environmental risk assessment. This document summarizes key toxicological endpoints, details the experimental protocols used for their determination, and visualizes the herbicide's mechanism of action and representative testing workflows. All quantitative data are presented in standardized tables for clarity and comparative analysis.

Mechanism of Action

This compound's herbicidal activity stems from its inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is pivotal in the biosynthesis of the essential branched-chain amino acids valine, leucine, and isoleucine in plants.[2][3] By blocking ALS, this compound disrupts protein synthesis, leading to the cessation of growth and eventual death of susceptible plants.[4] This pathway is absent in animals, contributing to the herbicide's selective toxicity.[5]

Toxicology Profile in Non-Target Organisms

The following sections present a summary of the toxicological data for this compound-methyl, the active ingredient that degrades to this compound, in various non-target organisms.

Aquatic Organisms

This compound-methyl exhibits variable toxicity to aquatic organisms. It is generally more toxic to aquatic plants and algae than to fish and aquatic invertebrates.[1]

Table 1: Acute and Chronic Toxicity of this compound-methyl to Aquatic Organisms

| Organism | Species | Endpoint | Value (mg/L) | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | 86 | [6] |

| Lepomis macrochirus (Bluegill) | 96-h LC50 | >45.8 | ||

| Aquatic Invertebrates | Daphnia magna (Water Flea) | 48-h EC50 | 163 | [6] |

| Eastern Oyster | 96-h EC50 (shell deposition) | >111 | [7] | |

| Eastern Oyster | 96-h NOAEC (shell deposition) | <111 | [7] | |

| Algae | Pseudokirchneriella subcapitata | 72-h EC50 (growth inhibition) | 0.0035 | [6] |

| Aquatic Plants | Lemna gibba | - | - |

Terrestrial Invertebrates

Table 2: Toxicity of this compound-methyl to Terrestrial Invertebrates

| Organism | Species | Endpoint | Value | Reference |

| Earthworms | Eisenia fetida | - | - | |

| Honeybees | Apis mellifera | - | - |

Avian Species

This compound-methyl demonstrates low toxicity to avian species in both acute oral and dietary studies.

Table 3: Toxicity of this compound-methyl to Avian Species

| Organism | Species | Endpoint | Value | Reference |

| Birds | Colinus virginianus (Bobwhite Quail) | Dietary LC50 (5 days) | >5620 ppm | [7] |

| Anas platyrhynchos (Mallard Duck) | Dietary LC50 (5 days) | >5620 ppm |

Mammals

This compound-methyl exhibits low acute toxicity in mammalian models.

Table 4: Acute Toxicity of this compound-methyl to Mammals

| Organism | Species | Endpoint | Value (mg/kg) | Reference |

| Mammals | Rat | Oral LD50 | >5000 | [7] |

| Rabbit | Dermal LD50 | >2000 | [7] | |

| Rat | Inhalation LC50 (4h) | >3.77 mg/L | [6] |

Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the methodologies for key experiments.

Aquatic Toxicity Testing

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[8][9]

-

Test Organism: Typically Oncorhynchus mykiss (Rainbow Trout) or Danio rerio (Zebrafish).[10][11]

-

Test Design: Fish are exposed to a range of at least five concentrations of the test substance in a geometric series. A control group is also maintained.[10] The test can be static (no renewal of the test solution), semi-static (renewal at specific intervals), or flow-through.[10]

-

Test Conditions: Temperature, pH, dissolved oxygen, and other water quality parameters are monitored and maintained within specific limits.[10]

-

Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[8]

-

Endpoint: The LC50, the concentration estimated to cause mortality in 50% of the test fish, is calculated for each observation period.[9]

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50) within a 48-hour period.

-

Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

-

Test Design: Daphnids are exposed to at least five concentrations of the test substance. A control group is run in parallel. The test is typically static.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Endpoint: The 48-hour EC50 for immobilisation is calculated.

This test evaluates the effect of a substance on the growth of freshwater algae.[12]

-

Test Organism: Commonly used species include Pseudokirchneriella subcapitata.[13]

-

Test Design: Exponentially growing algal cultures are exposed to a range of test substance concentrations for 72 hours.[12]

-

Observations: Algal growth is measured over time, typically by cell counts or spectrophotometry.[12]

-

Endpoint: The EC50 for growth inhibition is determined, representing the concentration that causes a 50% reduction in algal growth compared to the control.[12]

This test assesses the toxicity of a substance to the aquatic plant Lemna (duckweed).[14][15]

-

Test Organism: Lemna gibba or Lemna minor.[14]

-

Test Design: Plants are exposed to a range of concentrations of the test substance for seven days.[14]

-

Observations: The number of fronds is counted, and other growth parameters like frond area or dry weight may also be measured.[14]

-

Endpoint: The EC50 for the inhibition of growth rate or yield is calculated.[16]

Terrestrial Ecotoxicity Testing

This test determines the acute toxicity of a substance to earthworms.[17]

-

Test Organism: Eisenia fetida.[18]

-

Test Design: The test can be conducted as a filter paper contact test or an artificial soil test. In the artificial soil test, earthworms are exposed to soil treated with a range of concentrations of the test substance for 14 days.[18][19]

-

Observations: Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in body weight and behavior, are also recorded.[20]

-

Endpoint: The 14-day LC50 for mortality is determined.[20]

These tests evaluate the acute oral (OECD 213) and contact (OECD 214) toxicity of a substance to honeybees.[21][22]

-

Test Organism: Adult worker honeybees (Apis mellifera).[23]

-

Test Design (Oral): Bees are fed a sucrose (B13894) solution containing the test substance at various concentrations.[21]

-

Test Design (Contact): The test substance is applied directly to the dorsal thorax of the bees.[23]

-

Observations: Mortality and any abnormal behavior are recorded for up to 96 hours.[21][22]

-

Endpoint: The LD50, the dose estimated to be lethal to 50% of the bees, is calculated for 24, 48, 72, and 96 hours.[24]

Conclusion

This compound, through its active form this compound-methyl, demonstrates a toxicological profile characterized by low acute toxicity to mammals and birds. In the aquatic environment, it shows a higher toxicity to algae and aquatic plants, consistent with its herbicidal mode of action, while being less toxic to fish and aquatic invertebrates. The data compiled in this guide, derived from standardized international protocols, provide a robust basis for the environmental risk assessment of this herbicide. Researchers and professionals in drug development can utilize this information to understand the potential off-target effects of ALS-inhibiting compounds and to inform the design of environmentally safer agricultural chemicals.

References

- 1. This compound-methyl (Ref: XDE 565) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. huilichem.com [huilichem.com]

- 7. This compound-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. eurofins.com.au [eurofins.com.au]

- 10. biotecnologiebt.it [biotecnologiebt.it]

- 11. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 12. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]

- 13. OECD 201: Our Technical Approach | Scymaris [scymaris.com]

- 14. OECD 221 - Lemna species; Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 15. oecd.org [oecd.org]

- 16. biotecnologiebt.it [biotecnologiebt.it]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 19. search.tcsedsystem.edu [search.tcsedsystem.edu]

- 20. biotecnologiebt.it [biotecnologiebt.it]

- 21. content.fera.co.uk [content.fera.co.uk]

- 22. library.canberra.edu.au [library.canberra.edu.au]

- 23. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]

- 24. oecd.org [oecd.org]

An In-depth Technical Guide on the Absorption, Translocation, and Metabolism of Cloransulam in Weeds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloransulam-methyl (B1669235) is a systemic herbicide belonging to the triazolopyrimidine sulfonanilide chemical family. Its efficacy is contingent on its absorption by target weeds, translocation to its site of action, and the rate at which it is metabolized. This technical guide provides a comprehensive overview of these three critical processes in various weed species. It synthesizes quantitative data from multiple studies, details the experimental protocols for investigating these phenomena, and visualizes the key pathways and workflows. Understanding these mechanisms is crucial for optimizing herbicide efficacy, managing resistance, and developing new weed control strategies. This compound-methyl functions by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the synthesis of branched-chain amino acids, leading to the cessation of cell division and growth in susceptible weeds[1].

Absorption of this compound

The journey of this compound into a weed begins with its absorption, primarily through the foliage. The efficiency of this process is influenced by the weed species, environmental conditions, and the formulation of the herbicide.

Quantitative Data on this compound Absorption

The rate and extent of this compound absorption vary significantly among different weed species. These differences can partially explain the varying susceptibility of weeds to the herbicide[2]. The following table summarizes quantitative data on the absorption of 14C-labeled this compound in several common weed species at various hours after treatment (HAT).

| Weed Species | 6 HAT (%) | 12 HAT (%) | 24 HAT (%) | 48 HAT (%) | 72 HAT (%) | 96 HAT (%) | Reference(s) |

| Entireleaf morningglory (Ipomoea hederacea var. integriuscula) | 46 | - | - | - | - | >60 | [3] |

| Palmer amaranth (B1665344) (Amaranthus palmeri) | - | - | - | - | - | >60 | [3] |

| Velvetleaf (Abutilon theophrasti) | - | - | - | - | - | - | [2][3] |

| Prickly sida (Sida spinosa) | 26 | - | - | No Increase | - | - | [2] |

| Common cocklebur (Xanthium strumarium) | - | - | - | - | - | - | [3] |

| Hemp sesbania (Sesbania exaltata) | - | - | - | - | - | - | [3] |

Note: Dashes (-) indicate that data was not provided for that specific time point in the cited sources.

Experimental Protocol for Absorption Studies

The following protocol outlines a standard method for quantifying the foliar absorption of this compound using a radiolabeled active ingredient.

Objective: To determine the rate and extent of 14C-cloransulam absorption in a target weed species.

Materials:

-

Target weed species grown to a specific growth stage (e.g., 3-4 leaf stage).

-

14C-cloransulam-methyl with a known specific activity.

-

Commercial formulation of this compound-methyl.

-

Adjuvants (e.g., crop oil concentrate), if required.

-

Micropipette.

-

Leaf-washing solution (e.g., acetone:water, 1:1 v/v).

-

Scintillation vials.

-

Liquid scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Plant Preparation: Grow weeds in a controlled environment (e.g., greenhouse or growth chamber) to ensure uniformity.

-

Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of 14C-cloransulam-methyl and any necessary adjuvants, mimicking field application rates.

-

Application: Apply a small, precise volume (e.g., 10 µL) of the treatment solution to the adaxial surface of a fully expanded leaf.

-

Harvesting: At predetermined time points (e.g., 6, 12, 24, 48, 72, and 96 HAT), excise the treated leaf.

-

Leaf Washing: To remove unabsorbed herbicide, wash the surface of the excised leaf with a known volume of a suitable solvent mixture.

-

Quantification of Unabsorbed Herbicide: Add an aliquot of the leaf wash solution to a scintillation vial with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculation of Absorption: The amount of absorbed this compound is calculated by subtracting the amount of radioactivity recovered in the leaf wash from the total amount applied. Absorption is typically expressed as a percentage of the applied dose.

Translocation of this compound

Once absorbed, systemic herbicides like this compound must move within the plant to reach their site of action in the meristematic tissues. This movement, or translocation, occurs through the plant's vascular systems, primarily the phloem.

Quantitative Data on this compound Translocation

The extent of translocation is a critical factor in the overall efficacy of this compound. Limited translocation can result in reduced control, even with good absorption. The following table summarizes the translocation of 14C-cloransulam from the treated leaf to other parts of the plant.

| Weed Species | Time After Treatment (HAT) | Translocation (% of Absorbed) | Distribution | Reference(s) |

| Entireleaf morningglory (Ipomoea hederacea var. integriuscula) | 48 | 7.7 | Acropetal and basipetal | [3] |

| Hemp sesbania (Sesbania exaltata) | 48 | 14.4 | Acropetal and basipetal | [3] |

| Palmer amaranth (Amaranthus palmeri) | 6 - 96 | No significant increase after initial translocation | Primarily to shoot tissue | [3] |

| Pooled Weed Species | 96 | ~5.5 | ~2% acropetal, ~3% basipetal, ~0.5% roots | [3] |

Experimental Protocol for Translocation Studies

This protocol describes a method to quantify the movement of this compound within the plant following foliar application.

Objective: To determine the pattern and extent of 14C-cloransulam translocation in a target weed species.

Materials:

-

All materials listed for the absorption study.

-

Plant press or oven for drying plant material.

-

Biological oxidizer (combustion system).

-

14CO2 trapping solution.

Procedure:

-

Plant Treatment: Treat plants with 14C-cloransulam-methyl as described in the absorption protocol.

-

Harvesting: At specified time points, harvest the entire plant.

-

Sectioning: Separate the plant into different parts: treated leaf, shoot above the treated leaf, shoot below the treated leaf, and roots.

-

Leaf Wash: Wash the treated leaf to determine the amount of absorbed herbicide, as in the absorption study.

-

Sample Preparation: Dry and weigh each plant section.

-

Combustion: Oxidize each dried plant section in a biological oxidizer. This process converts the 14C in the plant tissue to 14CO2.

-

Quantification of Radioactivity: The 14CO2 is trapped in a special scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Calculation of Translocation: Translocation is calculated as the percentage of the total absorbed radioactivity that is recovered in all plant parts except the treated leaf.

Metabolism of this compound

The metabolic fate of this compound within a weed is a primary determinant of its selectivity and a common mechanism of resistance. Tolerant species can rapidly metabolize the herbicide into non-toxic forms, while susceptible species lack this capability.

Putative Metabolic Pathway of this compound in Weeds

While the precise metabolic pathways of this compound can vary between weed species, a general pathway can be proposed based on the metabolism of other sulfonylurea herbicides and related compounds. The primary metabolic routes are believed to involve hydroxylation, followed by conjugation with glucose or other molecules.

A study on the degradation of this compound-methyl in soil identified three main metabolites: this compound, 5-hydroxythis compound-methyl, and 5-hydroxythis compound[4]. This suggests that hydroxylation is a key metabolic step, likely mediated by cytochrome P450 monooxygenases. Following hydroxylation, the molecule can be further conjugated, for instance with glucose, to increase its water solubility and facilitate its sequestration in the vacuole. Glutathione S-transferases (GSTs) may also play a role in the detoxification of this compound, although specific conjugates have not yet been definitively identified in weeds.

Experimental Protocol for Metabolism Studies

This protocol provides a framework for identifying and quantifying this compound metabolites in plant tissues.

Objective: To characterize the metabolic fate of 14C-cloransulam-methyl in a target weed species.

Materials:

-

All materials for absorption and translocation studies.

-

Solvents for extraction (e.g., acetonitrile, methanol).

-

Homogenizer.

-

Centrifuge.

-

Solid-phase extraction (SPE) cartridges for sample cleanup.

-

High-performance liquid chromatography (HPLC) system equipped with a radioactivity detector and/or a mass spectrometer (LC-MS).

-

Analytical standards of this compound-methyl and potential metabolites (if available).

Procedure:

-

Treatment and Harvest: Treat weeds with 14C-cloransulam-methyl and harvest at various time points.

-

Extraction: Homogenize the plant tissue in a suitable solvent to extract the parent herbicide and its metabolites.

-

Cleanup: Centrifuge the homogenate and pass the supernatant through an SPE cartridge to remove interfering substances.

-

Analysis by HPLC: Inject the cleaned extract into an HPLC system.

-

Metabolite Separation: Use a suitable column and mobile phase gradient to separate this compound-methyl from its metabolites.

-

Detection and Quantification: A radioactivity detector will quantify the amount of 14C in each peak, corresponding to the parent compound and its metabolites.

-

Identification: If coupled with a mass spectrometer, the mass-to-charge ratio of each peak can be determined to aid in the identification of the metabolites.

-

-

Data Analysis: Express the amount of each metabolite as a percentage of the total radioactivity recovered.

Conclusion

The efficacy of this compound is a multifaceted process governed by the interplay of absorption, translocation, and metabolism within the target weed. Differential rates of these processes are a major contributor to the selective control of broadleaf weeds in crops and the evolution of herbicide resistance. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate these mechanisms further. A deeper understanding of how weeds handle this compound will be instrumental in developing more effective and sustainable weed management programs. Future research should focus on elucidating the specific enzymes and genes involved in this compound metabolism in resistant weed biotypes to enable the development of targeted resistance management strategies.

References

- 1. Characterization of Wisconsin Giant Ragweed (Ambrosia trifida) Resistant to this compound | Weed Science | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Control of Glyphosate-Resistant Giant Ragweed (Ambrosia trifida L.) with 2,4-D Followed by Pre-Emergence or Post-Emergence Herbicides in Glyphosate-Resistant Soybean (Glycine max L.) [scirp.org]

The Dawn of a New Herbicide: A Technical Guide to the Discovery and Synthesis of Cloransulam-methyl

Introduction

Cloransulam-methyl (B1669235), a potent herbicide developed by Dow AgroSciences (now Corteva Agriscience), represents a significant advancement in the control of broadleaf weeds in soybean and other crops.[1][2] As a member of the triazolopyrimidine sulfonanilide chemical family, its efficacy stems from the targeted inhibition of a key enzyme in plant growth, offering selective weed management and contributing to improved crop yields.[1][2] This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound-methyl, tailored for researchers, scientists, and professionals in the field of drug development and agrochemistry.

Discovery and Development

The journey to discover this compound-methyl was part of a broader effort to identify novel herbicides with high efficacy at low application rates and a favorable toxicological profile.[3] It emerged from structure-activity relationship studies of the triazolopyrimidine sulfonamide class of compounds, which were known to inhibit the acetolactate synthase (ALS) enzyme.[3][4] this compound-methyl was first registered for use in the United States in 1998.[5]

Chemical Synthesis

The commercial synthesis of this compound-methyl is a multi-step process that involves the careful construction of its two key heterocyclic and aromatic moieties, followed by their condensation.[5] The overall synthesis can be broken down into three main stages: the preparation of the triazolopyrimidine core, the synthesis of the substituted aniline (B41778) component, and the final condensation to yield the active ingredient.

Synthesis of Key Intermediates

1. 5-Ethoxy-7-fluoro-[6][7][8]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride:

The synthesis of this crucial intermediate begins with the construction of the 5-ethoxy-7-fluoro-[6][7][8]triazolo[1,5-c]pyrimidine core. This is typically achieved through the cyclocondensation of 3-amino-1,2,4-triazole with a suitably substituted pyrimidine (B1678525) derivative in the presence of a base and a solvent such as ethanol (B145695) or dimethylformamide (DMF) at elevated temperatures.[5] The resulting triazolopyrimidine core is then subjected to chlorosulfonation using an agent like chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group at the 2-position.[5]

2. Methyl 2-amino-3-chlorobenzoate:

The synthesis of this aniline derivative has been described in the literature. A common route involves the esterification of 2-amino-3-chlorobenzoic acid.

Final Condensation Reaction

The final step in the synthesis of this compound-methyl is the nucleophilic coupling of 5-ethoxy-7-fluoro-[6][7][8]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride with methyl 2-amino-3-chlorobenzoate.[1][5] This condensation reaction is typically carried out in a basic medium, using a base such as pyridine (B92270) or triethylamine (B128534) in a solvent like dichloromethane, to yield the final sulfonamide product.[5]

Experimental Protocols

While specific, detailed industrial synthesis protocols are proprietary, the following represents a generalized experimental procedure based on available literature for the key synthetic steps.

Table 1: Generalized Experimental Protocols for this compound-methyl Synthesis

| Step | Reaction | Reagents and Solvents | General Conditions |

| 1 | Formation of 5-Ethoxy-7-fluoro-[6][8]triazolo[1,5-c]pyrimidine-2(3H)-thione | 5-ethoxy-7-fluoro-1,2,4-triazolo[4,3-c]pyrimidine-3(2H)-thione, Sodium ethoxide, Absolute ethanol | The reaction is initiated at 0°C with vigorous stirring and cooling. The mixture is then stirred at a temperature below 10°C for several hours to complete the reaction.[9] |

| 2 | Chlorosulfonation of the Triazolopyrimidine Core | 5-Ethoxy-7-fluoro-[6][8]triazolo[1,5-c]pyrimidine-2(3H)-thione, Chlorosulfonic acid or Thionyl chloride | This step involves the conversion of the thione to the sulfonyl chloride. Specific conditions are not detailed in the public literature. |

| 3 | Final Condensation | 5-Ethoxy-7-fluoro-[6][8]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride, Methyl 2-amino-3-chlorobenzoate, Pyridine or Triethylamine, Dichloromethane | The reaction is carried out in a basic medium to facilitate the nucleophilic substitution. The mixture is typically stirred at room temperature until the reaction is complete.[5] |

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound-methyl's herbicidal activity is derived from its potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][10] This enzyme is crucial for the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine, which are essential for protein synthesis and overall plant growth.[2][3][10] As animals obtain these amino acids from their diet, they lack the ALS enzyme, which contributes to the low mammalian toxicity of this compound-methyl.[3]

The Branched-Chain Amino Acid Biosynthesis Pathway

The inhibition of ALS disrupts the first committed step in the BCAA biosynthesis pathway. The pathway begins with pyruvate (B1213749) and α-ketobutyrate and proceeds through a series of enzymatic reactions to produce the final amino acids.

Caption: Branched-chain amino acid biosynthesis pathway.

By binding to the ALS enzyme, this compound-methyl prevents the condensation of two pyruvate molecules to form α-acetolactate or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate. This blockage leads to a deficiency in essential amino acids, ultimately causing the cessation of cell division and plant death.[2]

Herbicidal Activity and Efficacy

This compound-methyl is effective for the post-emergence control of a wide range of broadleaf weeds in soybeans.[1][5]

Table 2: Herbicidal Efficacy of this compound-methyl on Key Weed Species

| Weed Species | Common Name | Efficacy Data |

| Abutilon theophrasti | Velvetleaf | Effective control.[1] |

| Xanthium strumarium | Cocklebur | Effective control.[1] |

| Amaranthus spp. | Pigweed | Effective control.[1] |

| Ambrosia artemisiifolia | Common Ragweed | Controlled.[5] |

| Ipomoea spp. | Morningglory | Controlled.[5] |

| Chenopodium album | Lambsquarters | Controlled.[5] |

Note: Specific IC50 and EC50 values are not consistently reported in publicly available literature. The efficacy is generally described in terms of percentage control at specific application rates in field trials.

Experimental Protocol for Acetolactate Synthase (ALS) Inhibition Assay

To quantify the inhibitory effect of compounds like this compound-methyl on ALS, an in vitro enzyme assay is typically performed.

Caption: Experimental workflow for an ALS inhibition assay.

Table 3: Generalized Protocol for ALS Inhibition Assay

| Step | Procedure | Details |

| 1 | Enzyme Preparation | Extract ALS from a suitable plant source (e.g., etiolated corn seedlings). |

| 2 | Reaction Mixture | Prepare a reaction mixture containing assay buffer (pH 7.5), MgCl₂, thiamine (B1217682) pyrophosphate, FAD, and the enzyme extract. |

| 3 | Inhibition Assay | Add varying concentrations of this compound-methyl to the reaction mixture and pre-incubate. |

| 4 | Substrate Addition | Initiate the reaction by adding the substrate, pyruvate. |

| 5 | Incubation | Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period. |

| 6 | Reaction Termination and Decarboxylation | Stop the reaction with sulfuric acid and heat to convert acetolactate to acetoin. |

| 7 | Colorimetric Detection | Add creatine and α-naphthol to develop a colored complex with acetoin. |

| 8 | Measurement | Measure the absorbance of the solution at approximately 530 nm. |

| 9 | Data Analysis | Calculate the percent inhibition for each concentration and determine the IC50 value.[11][12] |

Conclusion